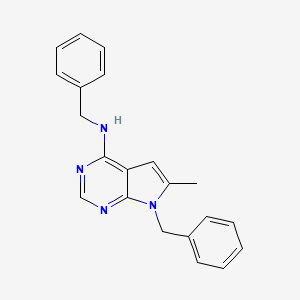

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

N,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-16-12-19-20(22-13-17-8-4-2-5-9-17)23-15-24-21(19)25(16)14-18-10-6-3-7-11-18/h2-12,15H,13-14H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFFENXONLDPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180678 | |

| Record name | 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26035-98-3 | |

| Record name | 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026035983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Approaches

The core structure is often assembled via cyclocondensation reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for JAK inhibitors, is synthesized through a two-step process involving condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts. This method, leveraging Lewis acid catalysts (e.g., ZnCl₂) and solvents like cyclohexane, achieves yields exceeding 90% under optimized conditions.

Functionalization at the 4-, 6-, and 7-Positions

Introducing substituents requires precise control. The 4-amino group in 4-benzylamino derivatives is typically installed via nucleophilic substitution of a chlorinated precursor. Benzylation at the 7-position often employs alkylating agents like benzyl bromide under basic conditions. Methyl groups at the 6-position may originate from precursors like 2-methyl-3,3-dichloroacrylonitrile, as seen in intermediate synthesis.

Stepwise Synthesis of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine

While direct literature on the target compound is limited, its synthesis can be inferred from analogous routes. A plausible pathway involves:

Formation of the Pyrrolo[2,3-d]pyrimidine Core

-

Condensation Reaction : Reacting a nitrile-containing precursor (e.g., 2-methyl-3,3-dichloroacrylonitrile) with a methylene donor (trimethyl orthoformate) in the presence of ZnCl₂ yields a dichloro-butadiene intermediate.

-

Cyclization : Treating the intermediate with formamidine acetate and sodium methoxide induces cyclization, forming the chlorinated pyrrolopyrimidine core.

Substitution Reactions

-

Amination at C4 : Replacing the 4-chloro group with benzylamine via nucleophilic aromatic substitution. This step may require polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Benzylation at C7 : Alkylating the pyrrole nitrogen using benzyl bromide and a base (e.g., K₂CO₃) in THF or DMF.

Optimization of Reaction Conditions

Catalytic Systems

Lewis acids (e.g., ZnCl₂, AlCl₃) are critical for facilitating condensation and cyclization steps. In the synthesis of 4-chloro intermediates, ZnCl₂ at 1–5% mass loading relative to the substrate proved optimal, minimizing side reactions.

Solvent and Temperature Effects

-

Condensation : Non-polar solvents (cyclohexane, n-hexane) favor high yields in condensation steps by stabilizing reactive intermediates.

-

Cyclization : Methanol or ethanol, with their moderate polarity, enhance solubility of formamidine salts during cyclization.

-

Substitution : Polar aprotic solvents like DMF accelerate nucleophilic substitution at C4 and C7.

Yield and Purity Considerations

Multi-step sequences often face challenges in cumulative yield. For example, the patent route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine achieves 90.2% yield in the final step, with液相 purity of 99.3%. Similar precision is likely required for the target compound.

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives:

*Estimated based on analogous reactions.

Challenges and Innovations

Byproduct Formation

Over-alkylation at the pyrrole nitrogen or incomplete substitution at C4 can reduce yields. Patent data suggests that stepwise addition of base during cyclization minimizes byproducts.

Green Chemistry Advances

Recent methods prioritize safer reagents. For instance, replacing phosphorus oxychloride with formamidine salts reduces toxic waste. Similarly, using 2-methyltetrahydrofuran as a solvent offers a greener alternative to traditional ethers.

Applications and Derivative Synthesis

The target compound serves as a precursor for kinase inhibitors. Its benzyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration. Derivatives are explored for anticancer and anti-inflammatory properties, with structure-activity relationship (SAR) studies highlighting the importance of the 4-benzylamino group .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Benzyl halides, methylating agents, sodium hydride, potassium carbonate, and dimethylformamide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes, resulting in antiproliferative effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares substituents and physical properties of the target compound with analogs from literature:

Key Observations :

- Position 4: The target’s benzylamino group differs from anilino (e.g., chloro or bromo-substituted) or methyl groups in analogs. This substitution may enhance kinase binding via π-π interactions .

- Position 7 : The benzyl group aligns with antitumor analogs (e.g., Compound 6 ), suggesting a role in cellular uptake or target engagement.

Kinase Inhibition

- Compound 9 : Exhibits kinase inhibition (IC₅₀ ~50 nM) via 4-chloroanilino and 2-methylbenzyl groups. The target’s benzylamino may improve potency by replacing the electron-withdrawing chloro group with a hydrophobic benzyl moiety.

- Compound 4 : Demonstrates antiangiogenic activity linked to its m-bromoanilino group. The target’s benzylamino lacks halogenation, which may alter selectivity.

Antitumor Activity

- Compound 6 : Shows IC₅₀ values <1 µM against solid tumors. The 7-benzyl and 5-phenylethyl groups are critical for activity, suggesting the target’s 7-benzyl may confer similar efficacy.

Antifolate Activity

Physicochemical Properties

- Solubility : The target’s benzyl groups likely reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy in Compound 6 ).

Biologische Aktivität

4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine is a heterocyclic compound that exhibits a unique structural arrangement, characterized by a fused pyrrole and pyrimidine ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : N,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine

- Molecular Formula : C21H20N4

- Molecular Weight : 328.41 g/mol

- CAS Number : 26035-98-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolo(2,3-d)pyrimidine Core : Cyclization of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound.

- Substitution Reactions : Introduction of benzyl and methyl groups using benzyl halides and methylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A notable study published in the European Journal of Cancer reported that the compound can arrest cultured cells in metaphase, suggesting its potential as an antimitotic agent . This mechanism may involve inhibition of specific kinases or interference with DNA replication processes.

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, although detailed mechanisms remain to be elucidated. Its structural features may contribute to its ability to interact with microbial enzymes or viral proteins.

The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to antiproliferative effects in cancer cells and potential therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimitotic Activity : A case study demonstrated that treatment with the compound resulted in cell cycle arrest at metaphase in cultured cancer cells, indicating its potential as a chemotherapeutic agent .

- In Vitro Studies : In vitro assays have shown that the compound possesses significant cytotoxicity against various cancer cell lines, supporting its development as an anticancer drug candidate.

- Comparative Analysis : When compared with other pyrrolo(2,3-d)pyrimidines, this compound exhibited superior biological activity profiles, particularly in terms of potency against specific cancer types.

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-benzylamino-6-methyl-7-benzylpyrrolo[2,3-d]pyrimidine, and how can low yields be addressed?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine intermediates. For example, a general procedure includes coupling arylalkyl halides with pyrrolopyrimidine precursors under basic conditions (e.g., NaH/DMF) . Low yields (e.g., 14% in ) may arise from incomplete substitution or side reactions. Optimization strategies include:

- Temperature control : Microwave-assisted synthesis (120°C, 5 minutes) improves reaction efficiency and reduces byproducts .

- Catalyst screening : Pd/C or Cu(I) catalysts enhance coupling reactions in heterocyclic systems .

- Purification : TLC-guided silica gel chromatography (CHCl3/MeOH, 10:1) ensures high purity .

Q. How is structural confirmation achieved for this compound?

Key characterization methods include:

- 1H NMR : Aromatic protons (δ 7.1–7.4 ppm), benzyl CH2 (δ 3.68 ppm), and exchangeable NH2/NH signals (δ 5.63–11.41 ppm) confirm substitution patterns .

- Elemental analysis : Matches calculated values for C, H, N, and halogens (e.g., C20H18BrN5 in ).

- Melting point consistency : Sharp melting ranges (e.g., 179.5–180.7°C) indicate purity .

Advanced Research Questions

Q. What methodologies are used to evaluate its kinase inhibitory activity?

- In vitro kinase assays : Measure IC50 values against tyrosine kinases (EGFR, VEGFR2) using ATP-competitive binding assays .

- Cellular proliferation assays : Assess antiangiogenic effects in endothelial cell lines (e.g., HUVEC) via MTT or BrdU incorporation .

- Molecular docking : MOE software predicts binding interactions with kinase ATP pockets, highlighting critical residues (e.g., Lys721 in EGFR) .

Q. How do structural modifications influence biological activity?

- Substituent effects :

- Benzyl vs. phenethyl groups : Bulky substituents at the 6-position enhance kinase selectivity (e.g., 2-chlorophenyl increases VEGFR2 inhibition ).

- Halogen substitution : Bromine at the 4-position improves potency (IC50 < 1 µM in ) compared to chlorine.

- Methoxy groups : Electron-donating groups (e.g., 2,5-dimethoxybenzyl) improve solubility but may reduce membrane permeability .

Q. How can contradictions between in vitro and in vivo data be resolved?

Discrepancies often arise from pharmacokinetic factors:

- Metabolic stability : Liver microsomal assays identify vulnerable sites (e.g., N-demethylation) .

- Tissue distribution : Radiolabeled tracer studies (e.g., 14C-compound) quantify tumor uptake vs. systemic clearance .

- Formulation adjustments : PEGylation or liposomal encapsulation enhances bioavailability in xenograft models .

Q. What strategies improve selectivity among kinase targets?

- Fragment-based design : Starting with core scaffolds (e.g., 4-aminopiperidine-pyrrolopyrimidine hybrids) minimizes off-target interactions .

- Crystal structure analysis : Co-crystallization with kinases (e.g., CDK2) reveals steric hindrance opportunities for selective inhibitor design .

Methodological Challenges and Solutions

Q. How are synthetic byproducts identified and mitigated?

Q. What advanced techniques validate multi-target inhibition mechanisms?

- Phosphoproteomics : SILAC-based quantification identifies downstream signaling nodes (e.g., MAPK/ERK) affected by dual EGFR/VEGFR2 inhibition .

- Kinase profiling panels : Broad-spectrum screens (≥100 kinases) confirm selectivity and identify novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.